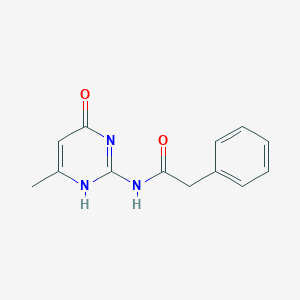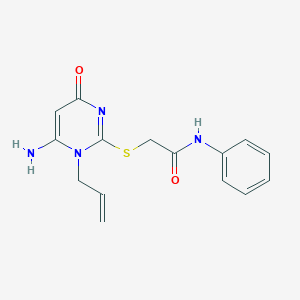
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyrimidine derivative that has been synthesized through a multistep process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide involves the inhibition of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function, including memory and learning. By inhibiting the activity of acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. This compound has also been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has several advantages for lab experiments, including its ability to inhibit the activity of acetylcholinesterase, which can improve cognitive function. This compound has also been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, which can be useful in various research applications. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and potential toxicity.
Orientations Futures
There are several future directions for the research and development of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide. One potential direction is the further study of its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to determine the potential toxicity of this compound and its long-term effects on human health.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, and has been studied for its potential use in the treatment of neurodegenerative disorders. While there are advantages to using this compound in lab experiments, there are also limitations, including its complex synthesis method and potential toxicity. Further research is needed to determine the full potential of this compound and its long-term effects on human health.
Méthodes De Synthèse
The synthesis of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide involves a multistep process that includes several chemical reactions. The first step involves the synthesis of 6-methyl-4-oxo-1H-pyrimidine-2-carboxylic acid, which is then reacted with thionyl chloride to form 6-methyl-4-oxo-1H-pyrimidine-2-carbonyl chloride. The resulting compound is then reacted with 2-phenylacetic acid to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has been the subject of numerous scientific studies due to its potential applications in various fields. This compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-11(17)15-13(14-9)16-12(18)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,14,15,16,17,18) |
Clé InChI |
NZDAZFLGDYEVIQ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=O)N=C(N1)NC(=O)CC2=CC=CC=C2 |
SMILES |
CC1=CC(=O)N=C(N1)NC(=O)CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=O)N=C(N1)NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)


![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)



![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)

![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)

